N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H30ClN3O2S and its molecular weight is 472.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis : The compound is a part of a broader class of heterocyclic compounds which have been synthesized and characterized for various properties. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds, including similar structures, and evaluated their antibacterial and antifungal activities (G. K. Patel & H. S. Patel, 2015).
Antitumor and Antimicrobial Activities : Compounds structurally similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride have been studied for their potential in treating tumors and microbial infections. For example, Riyadh (2011) worked on enaminones as building blocks for the synthesis of substituted pyrazoles, which showed promising antitumor and antimicrobial activities (S. Riyadh, 2011).
Potential Antipsychotic Agents : Research by Norman et al. (1996) explored heterocyclic analogues of a compound structurally related to the one . They evaluated these analogues as potential antipsychotic agents by examining their binding to dopamine and serotonin receptors and their in vivo activities (M. H. Norman et al., 1996).
Pharmacological Applications : The structural class to which this compound belongs has shown potential in various pharmacological applications. Studies like that by Sarhan et al. (2010) have shown how modifications in such structures can lead to significant antiproliferative activities and potential anticancer properties (A. O. Sarhan et al., 2010).
Antiviral Properties : Similar compounds have been identified for their antiviral properties, including activity against HIV as demonstrated by Okazaki et al. (2015) (S. Okazaki et al., 2015).
Anticonvulsant Activities : The compound falls within a chemical category that has been researched for anticonvulsant properties. Wang et al. (2019) synthesized derivatives with promising results in experimental models (Shiben Wang et al., 2019).
Mechanism of Action
Target of action
Thiazolo[4,5-b]pyridines are biologically relevant purine bioisosteres . They have been reported to interact with a wide range of receptor targets .
Mode of action
Their broad spectrum of pharmacological activities suggests that they likely interact with multiple targets in the body .
Biochemical pathways
Thiazolo[4,5-b]pyridines have been found to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
Their wide range of pharmacological effects suggests that they are likely well-absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of these compounds are likely diverse, given their broad spectrum of pharmacological activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-pentoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S.ClH/c1-2-3-7-16-30-21-12-10-20(11-13-21)24(29)27-25-26-22-14-15-28(18-23(22)31-25)17-19-8-5-4-6-9-19;/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,26,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPSQZTRWQKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.